4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline

Catalog No.
S3464840
CAS No.
136773-68-7
M.F
C12H6ClF3N2
M. Wt
270.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxal...

CAS Number

136773-68-7

Product Name

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline

IUPAC Name

4-chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Molecular Formula

C12H6ClF3N2

Molecular Weight

270.64 g/mol

InChI

InChI=1S/C12H6ClF3N2/c13-11-10-2-1-5-18(10)9-4-3-7(12(14,15)16)6-8(9)17-11/h1-6H

InChI Key

SHVKZJOZUFVVOI-UHFFFAOYSA-N

SMILES

C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=C1)Cl

General Use in Scientific Research

Scientific Field: Pharmaceutical Research

Application Summary: Compounds like “4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline” are often used as reference standards in pharmaceutical testing . They serve as a benchmark or point of comparison in experiments, ensuring that the methods being used are working correctly and that the results are accurate.

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines, which are characterized by their fused pyrrole and quinoxaline rings. The presence of a chloro group and a trifluoromethyl group enhances its chemical properties, making it an interesting subject for both synthetic and biological studies. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.

Typical of pyrroloquinoxaline derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chloro substituent. Additionally, the trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity in electrophilic aromatic substitutions and other transformations.

Example Reactions

  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the aromatic system.

Research indicates that derivatives of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline exhibit significant biological activities. Some studies have reported its potential as a selective activator of Sirtuin 6 (Sirt6), an enzyme involved in various cellular processes including aging and metabolism. This activation is associated with low cytotoxicity, making it a promising candidate for further pharmacological development .

Mechanism of Action

The mechanism involves interactions with specific amino acids in the Sirt6 binding pocket, enhancing its activity through π-cation interactions. This specificity may lead to improved therapeutic profiles compared to other compounds targeting similar pathways.

The synthesis of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline typically involves multi-step synthetic routes that may include:

  • Cyclization Reactions: Using starting materials like 2-(1H-pyrrol-1-yl)aniline and suitable reagents under controlled conditions.
  • Catalytic Methods: Employing catalysts such as iron chloride or gold salts to facilitate cyclization and functionalization steps .

Example Synthetic Route

  • Formation of the Pyrrole Ring: Starting from an aniline derivative.
  • Quinoxaline Formation: Through cyclization with appropriate reagents.
  • Chlorination and Trifluoromethylation: Introduction of the chloro and trifluoromethyl groups using halogenating agents.

The unique structure of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline lends itself to various applications:

  • Medicinal Chemistry: As a potential drug candidate targeting Sirt6 and other biological pathways.
  • Material Science: Its electronic properties may be exploited in organic electronics or as building blocks for new materials.

Interaction studies have focused on the binding affinity of 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline with biological targets such as Sirt6. Molecular docking studies suggest that this compound forms stable complexes with target proteins, indicating strong interactions that could be leveraged for therapeutic purposes .

Several compounds share structural similarities with 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline. These include:

Compound NameStructural FeaturesUnique Properties
4-ChloroquinoxalineQuinoxaline core with chlorineKnown for its antibacterial properties
7-TrifluoromethylquinoxalineQuinoxaline core with trifluoromethyl groupExhibits enhanced lipophilicity
4-Bromo-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxalineSimilar structure with bromine instead of chlorinePotentially different reactivity due to bromine

Uniqueness

The combination of a chloro group and a trifluoromethyl group distinguishes 4-chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline from its analogs by enhancing its biological activity while maintaining favorable synthetic accessibility.

XLogP3

4.7

Wikipedia

4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline

Dates

Modify: 2023-08-19

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